molecular formula C14H13NO B1626804 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol CAS No. 831235-65-5

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol

Cat. No.: B1626804
CAS No.: 831235-65-5
M. Wt: 211.26 g/mol
InChI Key: DOPUFNSCVWMXST-UHFFFAOYSA-N
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Description

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol is an organic compound with a unique structure that combines a butynol group with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with a quinoline derivative under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts to facilitate the coupling of the alkyne with the quinoline derivative . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butyn-2-ol: A simpler analog without the quinoline moiety.

    4-Quinolinyl derivatives: Compounds with similar quinoline structures but different functional groups.

Uniqueness

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol is unique due to the combination of the butynol and quinoline groups, which imparts distinct chemical and biological properties

Properties

CAS No.

831235-65-5

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-4-quinolin-4-ylbut-3-yn-2-ol

InChI

InChI=1S/C14H13NO/c1-14(2,16)9-7-11-8-10-15-13-6-4-3-5-12(11)13/h3-6,8,10,16H,1-2H3

InChI Key

DOPUFNSCVWMXST-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=CC=NC2=CC=CC=C12)O

Canonical SMILES

CC(C)(C#CC1=CC=NC2=CC=CC=C12)O

Origin of Product

United States

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